molecular formula C27H22BrNO7 B11062080 3-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

3-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide

Cat. No.: B11062080
M. Wt: 552.4 g/mol
InChI Key: SOSUQORXRRFTFK-UHFFFAOYSA-N
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Description

3-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Bromination: Introduction of the bromo group to the aromatic ring.

    Methoxylation: Addition of methoxy groups to the aromatic ring.

    Cyclization: Formation of the furochromene core through cyclization reactions.

    Amidation: Introduction of the carboxamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(3-bromo-4,5-dimethoxyphenyl)-acrylic acid: Shares the bromo and methoxy groups but differs in the core structure.

    4-bromo-7-(4-methoxyphenyl)-2,1,3-benzothiadiazole: Contains similar functional groups but has a different heterocyclic core.

    (3-bromo-4,5-dimethoxyphenyl)methanol: Similar aromatic substitution pattern but lacks the furochromene core.

Uniqueness

The uniqueness of 3-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide lies in its combination of functional groups and the furochromene core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H22BrNO7

Molecular Weight

552.4 g/mol

IUPAC Name

3-(3-bromo-4,5-dimethoxyphenyl)-N-(4-methoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide

InChI

InChI=1S/C27H22BrNO7/c1-32-16-10-8-15(9-11-16)29-26(30)25-21(14-12-18(28)24(34-3)20(13-14)33-2)22-23(36-25)17-6-4-5-7-19(17)35-27(22)31/h4-13,21,25H,1-3H3,(H,29,30)

InChI Key

SOSUQORXRRFTFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC(=C(C(=C5)Br)OC)OC

Origin of Product

United States

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